molecular formula C47H76O18 B2491075 Ilexoside K CAS No. 109008-26-6

Ilexoside K

Cat. No.: B2491075
CAS No.: 109008-26-6
M. Wt: 929.1 g/mol
InChI Key: WICIOAMNFCXLEV-DYNXRCEFSA-N
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Description

Ilexoside K is a triterpenoid saponin isolated from the roots of Ilex pubescens, a plant widely distributed in southern China. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory and anticoagulant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ilexoside K involves the extraction of triterpenoid saponins from the roots of Ilex pubescens. The process typically includes solvent extraction followed by chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Ilex pubescens roots. The process involves:

    Harvesting: Collecting the roots of .

    Extraction: Using solvents like methanol or ethanol to extract the triterpenoid saponins.

    Purification: Employing chromatographic techniques to isolate this compound with high purity

Chemical Reactions Analysis

Types of Reactions: Ilexoside K undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

    Chemistry: Used as a reference compound in chromatographic studies to identify and quantify triterpenoid saponins.

    Biology: Investigated for its anti-inflammatory effects in macrophage cell lines.

    Medicine: Explored for its anticoagulant and antithrombotic activities, making it a potential candidate for treating cardiovascular diseases.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

Ilexoside K is part of a family of triterpenoid saponins, which includes compounds like ilexgenin A, ilexsaponin A1, ilexsaponin B1, ilexsaponin B2, and ilexoside O . Compared to these compounds, this compound is unique due to its specific molecular structure and potent biological activities .

Comparison with Similar Compounds

  • Ilexgenin A
  • Ilexsaponin A1
  • Ilexsaponin B1
  • Ilexsaponin B2
  • Ilexoside O

Properties

CAS No.

109008-26-6

Molecular Formula

C47H76O18

Molecular Weight

929.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C47H76O18/c1-21-10-15-47(41(58)65-39-35(57)33(55)31(53)25(19-49)62-39)17-16-44(5)22(37(47)46(21,7)59)8-9-27-43(4)13-12-28(42(2,3)26(43)11-14-45(27,44)6)63-40-36(29(51)23(50)20-60-40)64-38-34(56)32(54)30(52)24(18-48)61-38/h8,21,23-40,48-57,59H,9-20H2,1-7H3/t21-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,43-,44+,45+,46+,47-/m0/s1

InChI Key

WICIOAMNFCXLEV-DYNXRCEFSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

solubility

not available

Origin of Product

United States

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